molecular formula C24H25N5O4S B15097385 Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15097385
M. Wt: 479.6 g/mol
InChI Key: ORGDYQXPDUZFPU-UHFFFAOYSA-N
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Description

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C15H16N4O3 . This compound is notable for its unique structure, which combines elements of quinoxaline, pyrrole, and benzothiophene, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the quinoxaline and pyrrole intermediates. These intermediates are then subjected to a series of reactions, including amination and esterification, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline compounds.

Scientific Research Applications

Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other quinoxaline and pyrrole derivatives, such as:

  • Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylate

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of quinoxaline, pyrrole, and benzothiophene in Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate sets it apart, providing distinct chemical and biological properties .

Properties

Molecular Formula

C24H25N5O4S

Molecular Weight

479.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25N5O4S/c1-32-12-11-29-20(25)18(19-21(29)27-15-9-5-4-8-14(15)26-19)22(30)28-23-17(24(31)33-2)13-7-3-6-10-16(13)34-23/h4-5,8-9H,3,6-7,10-12,25H2,1-2H3,(H,28,30)

InChI Key

ORGDYQXPDUZFPU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N

Origin of Product

United States

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